4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a thiophene ring and a triazole ring. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the triazole ring . The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of acid such as hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Thiophene sulfoxides and sulfones: Oxidation products of thiophene derivatives.
Uniqueness: 4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combined thiophene and triazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Properties
CAS No. |
642462-56-4 |
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Molecular Formula |
C7H7N3S2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
4-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N3S2/c11-7-9-8-5-10(7)4-6-2-1-3-12-6/h1-3,5H,4H2,(H,9,11) |
InChI Key |
AWDJFQLYCXTQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=NNC2=S |
Origin of Product |
United States |
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